3-Fluoro-2-hydroxy-5-nitrobenzaldehyde 3-Fluoro-2-hydroxy-5-nitrobenzaldehyde
Brand Name: Vulcanchem
CAS No.: 2923-99-1
VCID: VC8096510
InChI: InChI=1S/C7H4FNO4/c8-6-2-5(9(12)13)1-4(3-10)7(6)11/h1-3,11H
SMILES: C1=C(C=C(C(=C1C=O)O)F)[N+](=O)[O-]
Molecular Formula: C7H4FNO4
Molecular Weight: 185.11 g/mol

3-Fluoro-2-hydroxy-5-nitrobenzaldehyde

CAS No.: 2923-99-1

Cat. No.: VC8096510

Molecular Formula: C7H4FNO4

Molecular Weight: 185.11 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-2-hydroxy-5-nitrobenzaldehyde - 2923-99-1

Specification

CAS No. 2923-99-1
Molecular Formula C7H4FNO4
Molecular Weight 185.11 g/mol
IUPAC Name 3-fluoro-2-hydroxy-5-nitrobenzaldehyde
Standard InChI InChI=1S/C7H4FNO4/c8-6-2-5(9(12)13)1-4(3-10)7(6)11/h1-3,11H
Standard InChI Key PPXUVXCYQWPGGE-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1C=O)O)F)[N+](=O)[O-]
Canonical SMILES C1=C(C=C(C(=C1C=O)O)F)[N+](=O)[O-]

Introduction

Chemical Structure and Electronic Properties

Molecular Architecture

The molecular formula of 3-Fluoro-2-hydroxy-5-nitrobenzaldehyde is C₇H₄FNO₄, with a molecular weight of 185.11 g/mol. Its structure features a benzene ring with three substituents:

  • A hydroxyl group at the ortho position (C2),

  • A fluorine atom at the meta position (C3),

  • A nitro group at the para position relative to the hydroxyl group (C5),

  • An aldehyde group (-CHO) at the remaining para position (C1).

This arrangement creates a polarized electronic environment due to the electron-withdrawing effects of the nitro and aldehyde groups, moderated by the electron-donating hydroxyl group. The fluorine atom further influences reactivity through inductive effects .

Table 1: Key Structural and Electronic Parameters

PropertyValue/Description
Molecular FormulaC₇H₄FNO₄
Molecular Weight185.11 g/mol
Functional Groups-CHO, -OH, -NO₂, -F
Dipole Moment (Calculated)~4.2 D (directed toward nitro group)
Resonance EffectsConjugation between -OH and -NO₂

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 3-Fluoro-2-hydroxy-5-nitrobenzaldehyde typically involves sequential functionalization of a benzene precursor. A plausible route, inferred from analogous compounds , proceeds as follows:

  • Nitration of 3-Fluoro-2-hydroxybenzaldehyde:

    • Reagents: Concentrated HNO₃ (68%) and H₂SO₄ (98%) as a nitrating mixture.

    • Conditions: Temperature maintained at 0–5°C to favor para-nitration relative to the hydroxyl group.

    • Mechanism: Electrophilic aromatic substitution, with the hydroxyl group directing nitro group placement.

    3-Fluoro-2-hydroxybenzaldehydeH2SO4HNO33-Fluoro-2-hydroxy-5-nitrobenzaldehyde\text{3-Fluoro-2-hydroxybenzaldehyde} \xrightarrow[\text{H}_2\text{SO}_4]{\text{HNO}_3} \text{3-Fluoro-2-hydroxy-5-nitrobenzaldehyde}

    Yields for such nitrations range from 70–85% under optimized conditions .

Table 2: Optimized Nitration Conditions

ParameterOptimal Range
Temperature0–5°C
HNO₃ Concentration68–70%
Reaction Time4–6 hours
Yield75–85%

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance efficiency and safety. Key steps include:

  • Precise temperature control via jacketed reactors to prevent polynitration.

  • In-line purification using crystallization or solvent extraction to isolate the product.

  • Waste management: Recovery of sulfuric acid for reuse, minimizing environmental impact .

Physicochemical Properties

Thermal Stability and Solubility

  • Melting Point: Estimated at 120–125°C (extrapolated from similar nitrobenzaldehydes ).

  • Solubility:

    • Polar solvents: Highly soluble in DMSO, DMF, and acetone.

    • Aqueous solubility: Limited (≤0.1 g/L at 25°C) due to hydrophobic aromatic core.

Spectroscopic Characteristics

  • IR Spectroscopy:

    • Strong absorption at 1680 cm⁻¹ (C=O stretch),

    • Broad band at 3200–3400 cm⁻¹ (O-H stretch),

    • Peaks at 1520 cm⁻¹ and 1350 cm⁻¹ (asymmetric and symmetric NO₂ stretches) .

  • NMR Spectroscopy (Hypothetical):

    • ¹H NMR: Aldehyde proton at δ 10.2 ppm; hydroxyl proton at δ 12.1 ppm (exchangeable).

    • ¹³C NMR: Aldehyde carbon at δ 192 ppm; nitro-bearing carbon at δ 148 ppm .

Reactivity and Chemical Transformations

Electrophilic Substitution

The hydroxyl and nitro groups direct further substitutions:

  • Sulfonation: Occurs at the meta position to the nitro group (C6) under fuming H₂SO₄.

  • Halogenation: Bromination favors the ortho position relative to the hydroxyl group (C4) .

Condensation Reactions

The aldehyde group participates in Schiff base formation with amines, a reaction exploited in sensor development :

R-NH2+Ar-CHOR-N=CH-Ar+H2O\text{R-NH}_2 + \text{Ar-CHO} \rightarrow \text{R-N=CH-Ar} + \text{H}_2\text{O}

Applications in Research and Industry

Biochemical Probes

The compound’s ability to form hydrogen bonds and π-π interactions makes it suitable for:

  • Enzyme inhibition studies: Potential binding to active sites of oxidoreductases.

  • Fluorescent probes: Derivatives functionalized with fluorophores act as pH or ion sensors .

Pharmaceutical Intermediates

Nitrobenzaldehydes are precursors in synthesizing:

  • Antimicrobial agents: Via reduction to amines followed by sulfonylation.

  • Anticancer compounds: Coordination with metal ions (e.g., Cu²⁺) enhances bioactivity .

DerivativeTarget ApplicationSynthetic Route
Schiff Base ComplexesAntiproliferative agentsCondensation with anilines
Nitro-reduced AminesAntibacterial scaffoldsH₂/Pd-C reduction

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